molecular formula C13H13NO4 B593269 Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate CAS No. 132089-44-2

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B593269
CAS No.: 132089-44-2
M. Wt: 247.25
InChI Key: NERDIQSAFWMOHG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features an ethyl ester group at the 4-position and a 3-methoxyphenyl group at the 2-position of the oxazole ring.

Preparation Methods

The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methoxybenzoyl chloride with ethyl glycinate in the presence of a base, followed by cyclization to form the oxazole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can be compared to other oxazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERDIQSAFWMOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695894
Record name Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-44-2
Record name Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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